molecular formula C12H17NO B1484434 trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867609-80-0

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1484434
CAS No.: 1867609-80-0
M. Wt: 191.27 g/mol
InChI Key: LOEOSNKCKREJPK-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol: is a chemical compound with a complex structure that includes a cyclobutanol ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutanol core One common approach is the cyclization of a suitable precursor, such as a diol or a diamine, under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.

  • Reduction: : Reducing the phenyl group or the amine group.

  • Substitution: : Replacing the hydrogen atoms on the cyclobutanol ring or the phenyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles such as alkyl halides, and electrophiles like acyl chlorides, are often used.

Major Products Formed

  • Oxidation: : Cyclobutanone, cyclobutanoic acid.

  • Reduction: : Cyclobutanolamine, reduced phenyl derivatives.

  • Substitution: : Alkylated cyclobutanol, acylated phenyl derivatives.

Scientific Research Applications

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol: has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol: is unique due to its specific structural features and reactivity. Similar compounds include:

  • Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.

  • Phenylmethylamines: : Compounds with similar phenyl and amine groups but different core structures.

  • Substituted cycloalkanols: : Cycloalkanols with various functional groups and substituents.

Properties

IUPAC Name

(1R,2R)-2-[(3-methylphenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-2-4-10(7-9)8-13-11-5-6-12(11)14/h2-4,7,11-14H,5-6,8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEOSNKCKREJPK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 5
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.